
6-Fluoro-5-methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-Fluoro-5-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 5th position, and a sulfonyl chloride group at the 2nd position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxypyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated pyridine derivative. One common method is the reaction of 6-fluoro-5-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the reaction.
Scientific Research Applications
6-Fluoro-5-methoxypyridine-2-sulfonyl chloride is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxypyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: Similar in structure but lacks the sulfonyl chloride group.
6-Fluoropyridine-2-sulfonyl chloride: Similar but lacks the methoxy group.
5-Methoxypyridine-2-sulfonyl chloride: Similar but lacks the fluorine atom.
Uniqueness
6-Fluoro-5-methoxypyridine-2-sulfonyl chloride is unique due to the combination of the fluorine atom, methoxy group, and sulfonyl chloride group on the pyridine ring. This unique combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of complex molecules and in biochemical research.
Properties
Molecular Formula |
C6H5ClFNO3S |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-fluoro-5-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-4-2-3-5(9-6(4)8)13(7,10)11/h2-3H,1H3 |
InChI Key |
MJHWFIZDIXQHIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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